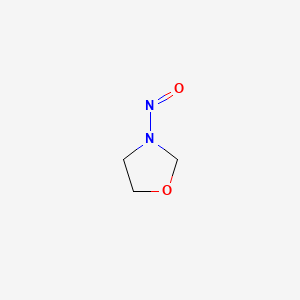

N-Nitroso-1,3-oxazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitroso-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c6-4-5-1-2-7-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIPASZIRLEOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021473 | |

| Record name | N-Nitroso-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39884-52-1 | |

| Record name | N-Nitroso-1,3-oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39884-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-1,3-oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039884521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitroso-1,3-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSO-1,3-OXAZOLIDINE, N- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VJ5CF7J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to N-Nitroso-1,3-oxazolidines

N-Nitroso-1,3-oxazolidines can be synthesized through various chemical pathways. These methods often involve the nitrosation of precursor compounds or multi-component reactions that assemble the heterocyclic ring system.

Formation from Aminoalkanols and Nitrous Acid

The reaction of β-amino alcohols with nitrous acid is a known route to N-nitroso-1,3-oxazolidines. This process involves the deamination of the primary aminoalkanol, which generates an aldehyde. The aldehyde then reacts with the starting aminoalkanol to form an oxazolidine (B1195125), which is subsequently nitrosated to yield the N-nitroso-1,3-oxazolidine. researchgate.net For instance, the deamination of 1-amino-2-propanol produces propionaldehyde. This intermediate further reacts to form cis- and trans-N-nitroso-2-ethyl-5-methyl-1,3-oxazolidines. researchgate.net Similarly, the deamination of 2-amino-1-propanol results in the formation of (E)- and (Z)-N-nitroso-2-ethyl-4-methyl-1,3-oxazolidines. researchgate.net

The reaction conditions, such as the acidity of the medium, play a crucial role. Nitrosation in an aqueous acidic environment is primarily governed by the protonation of the amine nitrogen and the pH-dependent availability of dinitrogen trioxide (N₂O₃). dfg.de Only non-protonated nitrogen atoms are available for nitrosation. dfg.de

Three-Component Condensation Strategies

Three-component condensation reactions provide an efficient method for synthesizing 1,3-oxazolidine derivatives. rsc.org These strategies involve the reaction of an amine, an epoxide, and paraformaldehyde, catalyzed by a Lewis acid such as tin(II) chloride (SnCl₂). rsc.org This approach is advantageous as it does not require additives, bases, or oxidants and proceeds at moderate temperatures with good functional group tolerance. rsc.org Another example involves a cascade reaction of tetrahydroisoquinolines, α,β-unsaturated aldehydes, and diethyl 2-oxomalonate, which yields fused oxazolidines with high chemo- and diastereoselectivity. researchgate.net The reaction proceeds through the formation of an azomethine ylide intermediate followed by a 1,3-dipolar cycloaddition. researchgate.net

Catalysts like ytterbium triflate [Yb(OTf)₃] have also been employed in domino multicomponent approaches to synthesize 1,3-oxazolidines. thieme-connect.com

Reaction Pathways Involving Ethanolamine (B43304) and Aldehydes

A direct route to this compound involves the reaction of ethanolamine with formaldehyde (B43269). chemsrc.com This reaction first forms the 1,3-oxazolidine ring, which is then nitrosated. chemsrc.com The condensation of β-amino alcohols with aldehydes can be achieved under catalyst-free conditions in ethanol, offering a greener synthetic route. lew.ro In this method, β-amino alcohols with a secondary amine group react with aromatic aldehydes to form 1,3-oxazolidines in good yields. lew.ro The reaction mechanism likely involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form the oxazolidine ring. lew.ro

Precursor Chemistry and Controlled Derivatization

The synthesis of N-nitroso-1,3-oxazolidines often relies on the initial formation of the oxazolidine ring, which is then nitrosated. This precursor chemistry allows for the controlled synthesis of various substituted analogues.

Oxazolidines as Key Synthetic Intermediates

Oxazolidines are crucial intermediates in the synthesis of their N-nitroso derivatives. veeprho.com They are five-membered heterocyclic rings containing both nitrogen and oxygen atoms. veeprho.com The synthesis of oxazolidines can be achieved through the reaction of amino alcohols with aldehydes or their equivalents. lew.roscirp.org For example, the reaction of aryl-substituted 1,2-amino alcohols with aromatic aldehydes in a catalyst-free medium yields 1,3-oxazolidines. lew.ro Microwave-assisted synthesis has also been reported as a mild and efficient method for creating oxazolidines from aldehydes and N-methyl aminoethanol. scirp.org

Once the oxazolidine is formed, it can be nitrosated to produce the corresponding this compound. The nitrosation can be carried out using various nitrosating agents, such as nitrous acid or nitric oxide. researchgate.netdfg.de

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the exploration of structure-activity relationships. The substitution pattern on the oxazolidine ring can be controlled by the choice of the starting aminoalkanol and aldehyde. For example, the reaction of (E)-2-(benzylidene-amino)ethanols with nitric oxide produces N-nitroso-2-aryl-1,3-oxazolidines. researchgate.net

In another example, the nitrosation of 1,3,5-trimethyl-5-aminohexahydropyrimidine with sodium nitrite (B80452) in glacial acetic acid leads to the formation of 4-methyl-4-[(methylnitrosamino)methyl]-3-nitroso-1,3-oxazolidine as the major product. nih.gov This reaction proceeds through a molecular rearrangement involving a diazotization and the formation of an aziridinium (B1262131) ion intermediate. nih.gov

The synthesis of specific isomers, such as 4-methyl-4-[[(2-ethylhexyl)nitrosamino]methyl]-3-nitroso-1,3-oxazolidine, has also been achieved independently. nih.gov These synthetic routes provide access to a variety of substituted this compound analogues for further study.

Nitrosation Reaction Mechanisms and Kinetics

The synthesis of this compound primarily involves the nitrosation of the parent heterocycle, 1,3-oxazolidine. This reaction is a subset of the broader class of amine nitrosation reactions, which have been extensively studied.

Mechanistic Pathways of Nitrosation of Amines

The nitrosation of secondary amines, such as 1,3-oxazolidine, is a well-established chemical transformation that proceeds through an electrophilic attack on the nitrogen atom of the amine. impactfactor.org The reaction is typically carried out using a nitrosating agent, which provides the nitrosonium ion (NO+) or a related electrophilic species.

The generally accepted mechanism for the nitrosation of secondary amines under acidic conditions involves the following steps:

Formation of the Nitrosating Agent: In the presence of acid, nitrite salts (e.g., sodium nitrite) are protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). jove.comqorganica.com Other nitrosating agents like dinitrogen trioxide (N₂O₃) can also be formed, especially in less acidic or aqueous conditions. pharm.or.jp

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (1,3-oxazolidine) attacks the electrophilic nitrosonium ion.

Deprotonation: The resulting N-nitrosoammonium ion is then deprotonated, typically by a weak base or solvent molecule, to yield the stable N-nitrosamine, in this case, this compound. impactfactor.orgjove.com

The rate of nitrosation is significantly influenced by the basicity of the amine and the pH of the reaction medium. dfg.de Weakly basic amines are nitrosated more rapidly in acidic solutions compared to strongly basic amines. dfg.de

Role of Nitrosating Agents in Cyclic Nitrosamine (B1359907) Formation

Various nitrosating agents can be employed for the synthesis of cyclic nitrosamines like this compound. The choice of agent can influence the reaction conditions and efficiency.

Common nitrosating agents include:

Nitrous Acid (in situ): Generated from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄), this is the most common method for laboratory-scale nitrosations. organic-chemistry.org

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These oxides of nitrogen are potent nitrosating agents, particularly in organic solvents. pharm.or.jpsci-hub.se N₂O₃ is often formed in equilibrium in aqueous nitrite solutions. pharm.or.jp

Nitrosyl Halides (e.g., NOCl): These are highly reactive nitrosating agents.

Alkyl Nitrites: Can also serve as a source of the nitrosonium ion or a related electrophile. sci-hub.se

The reactivity of these agents generally follows the order: NO⁺ > N₂O₃ > alkyl nitrites. The specific conditions, including solvent and temperature, play a crucial role in the outcome of the nitrosation reaction. sci-hub.se For instance, the reaction of secondary amines with N₂O₃ in organic solvents at or below room temperature readily produces the corresponding nitrosamines. nih.gov

Intramolecular Cyclization and Ring-Chain Tautomerism

The formation of the 1,3-oxazolidine ring itself is a critical precursor step to its nitrosation. 1,3-Oxazolidines are typically synthesized through the condensation reaction of a β-aminoalcohol with an aldehyde or ketone. mdpi.comorganic-chemistry.org This reaction is often reversible and can exist in equilibrium with the open-chain Schiff base (imine) form, a phenomenon known as ring-chain tautomerism. researchgate.net

The position of this equilibrium is influenced by several factors, including the nature of the substituents on the aldehyde/ketone and the aminoalcohol, the solvent, and the temperature. mdpi.comresearchgate.net For N-unsubstituted oxazolidines, the equilibrium often favors the open imine form. mdpi.com However, the cyclic form, even if present in small amounts, can be trapped by subsequent reactions such as N-nitrosation.

The formation of N-nitroso-1,3-oxazolidines can also occur through intramolecular cyclization following the deamination of primary aminoalkanols. ccsnorway.com This process suggests a pathway where a transient species, likely a carbocation or a related intermediate, is trapped by the hydroxyl group to form the oxazolidine ring, which is then or concurrently nitrosated.

Intermediate Species in Nitrosation Reactions (e.g., Diazonium Ions, Aziridinium Ions)

While the direct nitrosation of a pre-formed 1,3-oxazolidine ring is a primary route, alternative pathways involving reactive intermediates can lead to the formation of this compound derivatives.

Diazonium Ions: The nitrosation of primary amines initially forms an unstable primary nitrosamine, which rapidly rearranges and eliminates water to form a diazonium ion (R-N₂⁺). jove.comqorganica.com In the context of precursors to 1,3-oxazolidines, if a primary amino group is present in a molecule that can cyclize, its diazotization can lead to intramolecular reactions. Aliphatic diazonium ions are highly unstable and can decompose to form carbocations, which can then be trapped. qorganica.comorganic-chemistry.org

Aziridinium Ions: In specific cases, the intramolecular displacement of nitrogen from a diazonium ion can lead to the formation of a strained, three-membered aziridinium ion. nih.govacs.orgscience.gov Subsequent nucleophilic attack, for example, by a hydroxyl group within the molecule or by water, can lead to ring-opening and rearrangement, potentially forming an oxazolidine ring system that can then be nitrosated. Research on a model compound for the antimicrobial agent hexetidine (B1673225) demonstrated that nitrosation can proceed through diazotization of a primary amino group, followed by intramolecular cyclization to an aziridinium ion. nih.govscience.gov The subsequent hydrolytic opening of this aziridinium ring leads to an intermediate that, upon nitrosation, yields a substituted this compound. nih.gov

A study investigating the nitrosation of 1,3,5-trimethyl-5-aminohexahydropyrimidine found that the major product was 4-methyl-4-[(methylnitrosamino)methyl]-3-nitroso-1,3-oxazolidine. nih.gov The formation of this product was rationalized as proceeding through an aziridinium ion intermediate. nih.gov

Nitrosative Cleavage and Dealkylation Processes

N-nitrosamines, including cyclic structures like this compound, can undergo cleavage reactions under certain conditions. Nitrosative cleavage, also known as dealkylation, is a reaction where an alkyl or other group is removed from the nitrogen atom.

For tertiary amines, nitrosation can proceed via a dealkylative pathway to form a secondary nitrosamine. veeprho.comnih.gov This process involves the formation of an iminium ion intermediate. nih.gov While 1,3-oxazolidine is a secondary amine, related tertiary amine structures that could form oxazolidine rings might undergo such cleavage.

Mechanistic Investigations of Chemical Reactivity

Intramolecular Rearrangements and Molecular Transformations

A notable molecular transformation involving the N-nitroso-1,3-oxazolidine skeleton occurs during the nitrosation of certain amino compounds. Research has shown that the nitrosation of 1,3,5-trimethyl-5-aminohexahydropyrimidine with sodium nitrite (B80452) in glacial acetic acid results in the formation of 4-methyl-4-[(methylnitrosamino)methyl]-3-nitroso-1,3-oxazolidine as the primary nitrosamine (B1359907) product. nih.govscience.gov This transformation proceeds through a significant intramolecular rearrangement. The proposed mechanism involves the diazotization of the primary amino group, which is followed by an intramolecular displacement of nitrogen. This leads to the generation of a reactive aziridinium (B1262131) ion intermediate. nih.govscience.gov Subsequent hydrolytic opening of the aziridinium ring produces an imidazolidine, which is then nitrosated to yield the final this compound derivative. nih.govscience.gov

Another form of molecular transformation relevant to the 1,3-oxazolidine ring system is ring-chain tautomerism. capes.gov.bru-szeged.huresearchgate.net This is an equilibrium between the cyclic oxazolidine (B1195125) form and an open-chain Schiff base form. u-szeged.huresearchgate.net For 1,3-oxazolidines derived from the condensation of aminoalcohols and aldehydes, this tautomerism is well-documented. capes.gov.brresearchgate.net The position of this equilibrium can be influenced by factors such as the nature of substituents and the solvent. capes.gov.br While not exclusively studied for the N-nitroso variant, this inherent property of the parent ring system represents a potential pathway for molecular transformation.

Chemical Interactions with Nucleophilic Species

N-nitroso compounds, including this compound, are characterized by an electrophilic nitroso nitrogen atom, making them susceptible to attack by nucleophiles. nih.gov This reactivity is central to the chemical behavior of this class of compounds. The interaction with nucleophiles can lead to the transfer of the nitroso group or cleavage of the N-N bond. conicet.gov.aracs.orgsci-hub.se

The general mechanism for the reaction of N-nitrosamines in acidic conditions involves protonation, which makes the compound more susceptible to nucleophilic attack. nih.govsci-hub.se Nucleophiles such as halide ions, thiocyanate, and thiourea (B124793) can accelerate the denitrosation process. nih.govsci-hub.se

While specific studies detailing the reactions of this compound with a wide array of nucleophiles are not extensively documented, the reactivity can be inferred from studies on analogous compounds. For instance, the transfer of a nitroso group from N-nitrososulfonamides to sulfur nucleophiles, specifically thiolate ions, has been investigated. conicet.gov.ar The mechanism involves the nucleophilic attack of the thiolate on the nitroso group's nitrogen atom. conicet.gov.ar This suggests that this compound would likely react with soft nucleophiles like thiols. The general reactivity of nitrosamines with organometallic reagents like Grignard and organolithium reagents, which are strong carbon-based nucleophiles, has also been established, leading to the formation of unstable intermediates that decompose to hydrazones or azomethine imines. nih.gov

Catalytic Applications in Organic Synthesis

Derivatives of this compound have emerged as effective catalysts in specific organic transformations, demonstrating their utility beyond being mere chemical intermediates.

Research has successfully demonstrated that N-Nitroso-2-aryl-1,3-oxazolidines can function as catalytic reagents. researchgate.net A key application is in the aromatization of Hantzsch 1,4-dihydropyridines. researchgate.net In these reactions, only a catalytic amount of the N-nitroso-2-aryl-1,3-oxazolidine is required to achieve high yields of the corresponding pyridine (B92270) derivatives. researchgate.net This catalytic role highlights the ability of the N-nitroso-oxazolidine to facilitate the oxidation reaction and be regenerated in the process.

The aromatization of Hantzsch 1,4-dihydropyridines is a crucial transformation in medicinal and organic chemistry. N-Nitroso-2-aryl-1,3-oxazolidines have been shown to be efficient catalysts for this oxidation process. researchgate.net The reaction proceeds under mild conditions, and a proposed catalytic mechanism suggests a cycle where the N-nitroso compound is the active oxidizing species. researchgate.net

The proposed catalytic cycle for the aromatization of Hantzsch 1,4-dihydropyridines (DHPs) using N-nitroso-2-aryl-1,3-oxazolidines is initiated by the reaction of the DHP with the N-nitroso compound. This results in the oxidation of the DHP to the corresponding pyridine and the reduction of the N-nitroso compound. The reduced form is then re-oxidized back to the N-nitroso-2-aryl-1,3-oxazolidine by a co-oxidant, such as air, allowing the catalytic cycle to continue.

Biochemical Pathways and Transformations

Oxidative Metabolic Conversion Pathways

The initial and most crucial step in the bioactivation of N-nitroso compounds is the enzymatic oxidation of the carbon atom immediately adjacent (at the alpha-position) to the nitroso group. food.gov.ukoup.com This process, along with denitrosation, constitutes the primary metabolic routes for these compounds.

The principal pathway for the metabolic activation of N-Nitroso-1,3-oxazolidine is believed to be α-hydroxylation, a process common to many carcinogenic N-nitrosamines. mdpi.comoup.com This reaction involves the enzymatic introduction of a hydroxyl group onto a carbon atom adjacent to the N-nitroso moiety. For N-nitroso oxazolidine (B1195125), the α-hydroxylation step itself is considered the rate-determining step in its metabolic activation pathway. mhlw.go.jp This enzymatic oxidation leads to the formation of an unstable α-hydroxy N-nitrosamine intermediate. gassnova.no The presence of hydrogens on the α-carbon is essential for this metabolic pathway to proceed and form DNA-reactive alkylating species. efpia.eu

Generation of Electrophilic Intermediates

The toxic and carcinogenic properties of N-nitroso compounds are intrinsically linked to their metabolic conversion into potent electrophiles. mdpi.com This multi-step process begins with α-hydroxylation and culminates in the formation of ions that can readily alkylate biological molecules like DNA. gassnova.nomdpi.com

Following the initial α-hydroxylation, the resulting α-hydroxy-N-nitroso-1,3-oxazolidine is chemically unstable. gassnova.no It undergoes spontaneous, non-enzymatic decomposition. mdpi.com This decomposition involves the cleavage of the oxazolidine ring and results in the formation of an alkanediazohydroxide intermediate. gassnova.noefpia.eu This step is a critical juncture, transforming the initial metabolite into a precursor for the ultimate reactive species.

The alkanediazohydroxide intermediate is also transient and rapidly decomposes further. mdpi.com It typically loses a hydroxide (B78521) ion to yield a highly electrophilic alkyldiazonium ion. gassnova.noefpia.eu This alkyldiazonium ion is considered the ultimate carcinogenic metabolite, a powerful alkylating agent that can react with nucleophilic sites in cellular macromolecules, most notably DNA. mdpi.comgassnova.no This DNA alkylation is a key molecular event that can initiate the process of carcinogenesis. gassnova.no

Comparative Biochemical Fates of Related N-Nitroso Compounds

The metabolic pathways of N-nitroso compounds can vary significantly depending on their structure, which in turn influences their biological activity and organ-specific toxicity. Comparing this compound with other well-studied nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR) highlights these differences.

N-nitrosodimethylamine (NDMA), a simple acyclic nitrosamine (B1359907), is primarily metabolized by CYP2E1-catalyzed α-hydroxylation to produce formaldehyde (B43269) and the highly reactive methyldiazonium ion. mdpi.com Denitrosation serves as a less prominent, secondary pathway for NDMA. cdc.gov

Table 1: Comparative Metabolic Features of Selected N-Nitroso Compounds

| Compound | Primary Activation Pathway | Key Enzyme(s) | Rate-Determining Step | Primary Reactive Intermediate | Key References |

|---|---|---|---|---|---|

| This compound | α-Hydroxylation | Cytochrome P450 (presumed) | α-Hydroxylation | Alkyldiazonium ion | mhlw.go.jp |

| N-nitrosodimethylamine (NDMA) | α-Hydroxylation | CYP2E1 | Not specified as rate-limiting over subsequent steps | Methyldiazonium ion | mdpi.comcdc.gov |

| N-nitrosopyrrolidine (NPYR) | α-Hydroxylation | Cytochrome P450 | Ring-opening of α-hydroxylated intermediate | Alkyldiazonium ion | mhlw.go.jpaacrjournals.org |

Analytical Chemistry and Detection Methodologies

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of N-Nitroso-1,3-oxazolidine from complex mixtures, enabling its subsequent detection and quantification. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized, often coupled with mass spectrometry for enhanced specificity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and specific method for the analysis of volatile and semi-volatile nitrosamines like this compound. osti.gov The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection using a mass spectrometer, which provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. restek.com

For nitrosamine (B1359907) analysis, GC is often paired with a triple quadrupole mass spectrometer (GC-MS/MS) to achieve the low detection limits required and to minimize potential matrix interferences. restek.com While Electron Ionization (EI) can be used, it may cause extensive fragmentation. mdpi.com Positive Chemical Ionization (PCI) is often employed as a softer ionization technique that helps to preserve the molecular ion. mdpi.comthermofisher.com

The mass spectrum of this compound (molar mass: 102.09 g/mol ) under electron impact would be expected to show a molecular ion peak (M⁺) at m/z 102. nih.gov A characteristic fragmentation pattern for N-nitroso compounds involves the loss of the nitroso group (•NO), resulting in an [M-30]⁺ fragment. osti.gov Another common fragment observed is the NO⁺ ion at m/z 30. osti.gov

| Mass-to-Charge Ratio (m/z) | Proposed Ion Fragment | Description |

|---|---|---|

| 102 | [C₃H₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 72 | [C₃H₆NO]⁺ | Fragment from loss of nitroso group ([M-30]⁺) |

| 30 | [NO]⁺ | Nitroso group fragment |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile N-nitroso compounds. nih.gov The method separates components of a mixture using a high-pressure liquid mobile phase and a stationary phase packed in a column. For compounds like this compound, reversed-phase chromatography is commonly employed. jofamericanscience.orgcoresta.org

Detection can be achieved using an ultraviolet (UV) detector. Nitrosamines typically exhibit a high-intensity UV absorption maximum around 230-235 nm and another lower-intensity band at approximately 345-375 nm. pw.edu.pl For more selective detection, HPLC can be interfaced with a Thermal Energy Analyzer (TEA), which is highly specific for N-nitroso compounds. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient nih.gov |

| Detection | UV Detector (e.g., 230 nm) or Thermal Energy Analyzer (TEA) nih.govpw.edu.pl |

| Flow Rate | 1.0 mL/min jofamericanscience.orgdoi.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is currently one of the most prevalent techniques for the trace-level quantification of nitrosamine impurities in various samples, including pharmaceutical products. nih.govnih.govshimadzu.com The method is capable of detecting and quantifying impurities at very low concentrations. nih.gov

In a typical LC-MS/MS analysis of this compound, the compound would first be protonated in the ion source (e.g., Electrospray Ionization, ESI) to form the precursor ion [M+H]⁺ at m/z 103. This precursor ion is then isolated and fragmented in the collision cell to produce characteristic product ions, which are monitored for highly selective quantification.

| Parameter | Value (m/z) | Description |

|---|---|---|

| Precursor Ion | 103 | Protonated molecule [M+H]⁺ |

| Product Ion(s) | Specific values determined by fragmentation | Characteristic fragments resulting from collision-induced dissociation (e.g., loss of H₂NO) |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound. Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and atomic connectivity.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For this compound, the spectrum would feature characteristic absorption bands for the N-nitroso group and the oxazolidine (B1195125) ring structure. nih.gov General studies on nitrosamines report a strong absorption band for the N=O stretching vibration between 1486–1408 cm⁻¹. pw.edu.pl Additionally, a strong band corresponding to the N-N stretch is typically observed in the 1106–1052 cm⁻¹ region. pw.edu.pl The C-O-C stretching of the oxazolidine ring would also produce signals in the fingerprint region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1486–1408 | N=O Stretch | N-Nitroso |

| 1106–1052 | N-N Stretch | N-Nitroso |

| ~1150-1050 | C-O-C Stretch | Oxazolidine Ring Ether Linkage |

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual nuclei, such as ¹H (proton) and ¹³C. The structure of this compound contains three distinct methylene (CH₂) groups, which are expected to produce three unique signals in both the ¹H and ¹³C NMR spectra. nih.gov The presence of the N-nitroso group can lead to the existence of E and Z stereoisomers due to restricted rotation around the N-N bond, which may result in a doubling of the signals in the NMR spectra. researchgate.net

¹H NMR Spectroscopy: The proton spectrum would show three signals corresponding to the methylene protons at positions C2, C4, and C5 of the oxazolidine ring. The chemical shifts of these protons are influenced by the adjacent electronegative oxygen and nitrogen atoms, causing them to appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon spectrum would display three distinct signals for the three carbon atoms of the ring (C2, C4, and C5). The chemical shifts are dependent on the carbon's bonding environment. Carbons bonded to heteroatoms (O, N) typically resonate at lower fields (higher ppm values). libretexts.org The C2 carbon, being attached to both oxygen and nitrogen, would likely have the largest chemical shift.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | -O-CH₂-N- (C2) | ~4.5 - 5.5 | Adjacent to O and N |

| -N-CH₂-C- (C4) | ~3.0 - 4.0 | Adjacent to N(NO) | |

| -C-CH₂-O- (C5) | ~3.5 - 4.5 | Adjacent to O | |

| ¹³C | -O-CH₂-N- (C2) | ~70 - 90 | Adjacent to O and N libretexts.org |

| -N-CH₂-C- (C4) | ~40 - 60 | Adjacent to N(NO) libretexts.org | |

| -C-CH₂-O- (C5) | ~60 - 75 | Adjacent to O libretexts.org |

Direct Probe Mass Spectrometry

Direct probe mass spectrometry is a sensitive and specific method for the analysis of N-nitroso compounds. osti.gov This technique involves introducing the sample directly into the ion source of the mass spectrometer, typically on the end of a heated probe, which allows for the analysis of compounds with low volatility. The sample is then ionized, commonly by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio.

For N-nitroso compounds, mass spectrometry is an essential tool for identification and structural elucidation. osti.gov The mass spectra of these compounds often exhibit characteristic fragmentation patterns. Key features can include the presence of a molecular ion (M+), which confirms the molecular weight of the compound. Common fragmentation pathways for nitrosamines involve the loss of the nitroso group (•NO), resulting in an ion at M-30, or the loss of •NOH, leading to a fragment at M-31. An ion at a mass-to-charge ratio (m/z) of 30, corresponding to the NO+ ion, is also frequently observed, although its intensity can vary. osti.gov In the analysis of N-nitroso compounds, the direct insertion probe is typically operated at the lowest temperature necessary to obtain a suitable spectrum, often below 100°C, to prevent thermal degradation of the analyte. osti.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 103.05021 | 114.6 |

| [M+Na]+ | 125.03215 | 122.1 |

| [M-H]- | 101.03565 | 118.6 |

| [M+NH4]+ | 120.07675 | 136.9 |

| [M+K]+ | 141.00609 | 124.5 |

| [M]+ | 102.04238 | 114.5 |

| Data sourced from PubChemLite. uni.lu |

Specialized Detection and Quantification Approaches

Given the low concentration levels at which nitrosamines are often found and the complexity of sample matrices, specialized and highly sensitive detection methods are required.

Thermal Energy Analysis (TEA) is a highly specific and sensitive detection method for N-nitroso compounds. nih.govnih.gov The technique is based on the selective thermal cleavage of the N-NO bond. labcompare.comusp.org When coupled with a separation technique like gas chromatography (GC), the effluent from the GC column is passed through a high-temperature pyrolyzer, typically set around 500°C. labcompare.comusp.org This heat specifically breaks the labile N-N bond of the nitrosamine, releasing a nitric oxide (•NO) radical. labcompare.com

The liberated •NO radical then enters a reaction chamber where it is mixed with ozone (O₃). The reaction between nitric oxide and ozone produces electronically excited nitrogen dioxide (NO₂). labcompare.comusp.org As the excited NO₂ decays to its ground state, it emits light in the near-infrared region (photons above 600 nm). This emission is detected by a sensitive photomultiplier tube, generating a signal that is proportional to the amount of the N-nitroso compound present. labcompare.comusp.org Due to its high specificity for the nitrosyl group, TEA minimizes interference from the sample matrix, allowing for reliable quantification at very low levels, with sensitivity reported to be less than 2 picograms of nitrogen per second. nih.govlabcompare.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. mdpi.comfrontiersin.org It is widely used for the extraction of volatile and semi-volatile N-nitrosamines from various matrices, including water and biological samples. nih.govresearchgate.net The technique utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or by exposure to the headspace above the sample), and analytes partition from the sample matrix into the fiber coating. frontiersin.org

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. frontiersin.org SPME offers several advantages, including simplicity, speed (reducing analysis time from hours to just over an hour), and the elimination of organic solvents, making it a greener analytical choice. mdpi.comnih.gov The efficiency of the extraction can be influenced by factors such as the type of fiber coating, extraction time, temperature, and sample pH. nih.gov The coupling of SPME with sensitive detection systems like mass spectrometry or TEA provides a powerful tool for the trace analysis of N-nitrosamines. nih.govresearchgate.net

Analytical Method Development and Validation for Compound Quantification

Robust analytical methods are essential for the accurate quantification of this compound. Method development and validation ensure that the chosen technique is sensitive, specific, accurate, and precise for its intended purpose. nih.gov

A critical aspect of method validation is determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. lcms.cz For nitrosamine impurities, which have very low acceptable intake limits, analytical methods must achieve correspondingly low LODs and LOQs. nih.gov

Modern analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the detection and quantification of nitrosamines at parts-per-million (ppm) to parts-per-billion (ppb) levels. lcms.czwaters.com For example, a validated LC-MS/MS method for N-nitroso N-desmethyl diphenhydramine reported an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL, corresponding to 0.01 ppm and 0.02 ppm, respectively, relative to a 5 mg/mL test concentration. lcms.cz

Table 2: Example Limits of Detection (LOD) and Quantitation (LOQ) for Various N-Nitroso Compounds using LC-MS/MS

| Compound | Method LOQ (ppm) | Method LOD (ppm) |

| N-Nitroso Nortriptyline | 0.03 | 0.01 |

| N-Nitroso Propranolol | 0.01 | 0.002 |

| N-Nitroso Labetalol | 0.03 | 0.003 |

| Data is illustrative of the sensitivity of modern analytical methods for nitrosamine drug substance-related impurities. waters.com |

The accurate quantification of this compound relies heavily on the use of high-purity reference standards and analytical grade materials. A reference standard is a highly characterized material used as a measurement basis. veeprho.com In quantitative analysis, a calibration curve is generated using known concentrations of the reference standard, against which the concentration of the analyte in an unknown sample is compared.

The availability of well-characterized this compound reference standards is essential for analytical method development, method validation, and routine quality control. veeprho.com Regulatory bodies and pharmacopoeias, such as the European Directorate for the Quality of Medicines & HealthCare (EDQM), have established and made available reference standards for various N-nitrosamine impurities to support testing. edqm.eu Using these standards helps ensure that the analytical results are accurate and reliable, allowing for proper assessment against regulatory limits set by agencies like the FDA and EMA. veeprho.comlgcstandards.com

Environmental Occurrence and Chemical Fate

Formation Pathways in Anthropogenic Environments

N-Nitroso-1,3-oxazolidine can be formed in environments where its precursors, namely 1,3-oxazolidine or related compounds, come into contact with nitrosating agents.

The formation of N-nitroso-oxazolidines has been observed in certain industrial fluids, particularly in metalworking or cutting fluids. These fluids often contain alkanolamines as corrosion inhibitors and biocides. If these formulations also contain nitrite (B80452) as a rust inhibitor, or are contaminated with nitrogen oxides from the air, the conditions are favorable for the formation of nitrosamines.

For instance, research has identified N-nitroso-5-methyl-1,3-oxazolidine in commercial cutting fluids oup.com. This occurs when monoethanolamine, a common additive, reacts with formaldehyde-releasing agents, which are also used as biocides, to form the corresponding oxazolidine (B1195125). This oxazolidine precursor then reacts with nitrite to form the N-nitroso derivative nih.gov. While this specific example refers to a methylated analog, it highlights the potential for this compound to form under similar conditions if 1,3-oxazolidine is present. The general reaction involves the nitrosation of the secondary amine group within the oxazolidine ring.

Factors that can influence the rate of formation of N-nitrosodiethanolamine in simulated metalworking coolants, and by extension other nitrosamines, include temperature, pH, and the presence of catalysts such as formaldehyde (B43269) or certain metal complexes nih.gov.

Table 1: Factors Influencing Nitrosamine (B1359907) Formation in Industrial Fluids

| Factor | Effect on Formation Rate | Reference |

|---|---|---|

| Temperature | Increased temperature generally increases the rate of formation. | nih.gov |

| pH | Acidic conditions can increase the rate of nitrosation. | nih.gov |

| Formaldehyde | Can act as a precursor for oxazolidine formation and thus increase nitrosamine formation. | nih.gov |

| Metal Complexes | Certain metal complexes can catalyze the formation of nitrosamines. | nih.gov |

| Nitrite Concentration | Higher nitrite concentrations lead to higher rates of nitrosamine formation. | nih.gov |

Amine-based scrubbing is a widely used technology for capturing carbon dioxide (CO2) from flue gases in industrial processes. These systems utilize aqueous amine solutions to absorb CO2. However, the presence of nitrogen oxides (NOx) in the flue gas can lead to the formation of nitrosamines within the amine solvent researchgate.netutexas.eduepa.gov.

Environmental Degradation Pathways

Once formed, the persistence of this compound in the environment is determined by its susceptibility to various degradation processes.

Nitrosamines can undergo photolytic degradation upon exposure to ultraviolet (UV) radiation from sunlight. The photolysis of nitrosamines in aqueous solutions involves the cleavage of the N-N bond nih.govacs.org. The rate and efficiency of this process are dependent on the specific nitrosamine and environmental conditions.

For related compounds like N-nitrosopiperidine, which has a UV absorption maximum at 337 nm, direct photolysis by sunlight is a potential degradation pathway nih.gov. The photolysis of nitrosamines is known to be pH-dependent, with the rate of degradation often increasing with decreasing pH nih.govacs.org. While specific quantum yields and detailed photolysis product studies for this compound are not available in the reviewed literature, the general principles of nitrosamine photochemistry suggest it would be susceptible to this degradation route nih.govacs.org. The primary products of nitrosamine photolysis in aqueous solution are often the corresponding secondary amine and nitrite, along with other degradation products like formaldehyde and formic acid nih.gov.

The chemical stability of this compound in aqueous environments, particularly its resistance to hydrolysis, is a key factor in its environmental persistence. Generally, nitrosamines are relatively stable compounds, but their stability can be influenced by pH.

While specific hydrolysis data for this compound is limited, studies on other cyclic nitrosamines indicate that they can undergo hydrolysis, particularly under acidic conditions freethinktech.com. The rate of hydrolysis for cyclic nitrosamines has been observed to be significantly faster than that of their straight-chain counterparts under basic conditions freethinktech.com. The stability of nitrosamines is generally greater in neutral and alkaline solutions in the absence of light.

Detection in Environmental Matrices (e.g., air, water, soil)

The detection of nitrosamines in environmental samples typically requires sensitive and selective analytical methods due to their potential presence at trace concentrations.

Air: Volatile nitrosamines in air are often collected using sorbent tubes, such as ThermoSorb/N, followed by solvent elution nih.gov. Analysis is commonly performed by gas chromatography (GC) coupled with a highly selective detector like a Thermal Energy Analyzer (TEA) or tandem mass spectrometry (GC-MS/MS) nih.govfilab.fr. The TEA detector is particularly specific for nitroso compounds filab.frmanufacturingchemist.com.

Water: For the analysis of nitrosamines in water, a pre-concentration step is usually necessary. Solid-phase extraction (SPE) is a common technique for this purpose thermofisher.com. The analysis is then carried out using GC-MS, GC-TEA, or high-performance liquid chromatography (HPLC) with a suitable detector nih.govnih.govresearchgate.net. HPLC coupled with post-column UV photolysis and a Griess reaction for nitrite detection is another method that has been developed for the analysis of various nitro(so) compounds in water nih.govresearchgate.net.

Soil: The detection of nitrosamines in soil involves solvent extraction followed by cleanup and analysis. The extraction can be performed with organic solvents like dichloromethane (B109758) okstate.edu. Analytical determination is typically achieved by GC-MS or GC-TEA okstate.edu. The complexity of the soil matrix often requires extensive cleanup procedures to remove interfering substances.

Table 2: Common Analytical Techniques for Nitrosamine Detection

| Matrix | Sampling/Extraction Method | Analytical Technique | Reference |

|---|---|---|---|

| Air | Sorbent Tube (e.g., ThermoSorb/N) | GC-TEA, GC-MS/MS | nih.govfilab.fr |

| Water | Solid-Phase Extraction (SPE) | GC-MS, GC-TEA, HPLC-UV | thermofisher.comnih.govnih.gov |

| Soil | Solvent Extraction | GC-MS, GC-TEA | okstate.edu |

Computational Chemistry and Theoretical Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the flexibility of the molecular structure are key determinants of a compound's physical and chemical properties. For N-Nitroso-1,3-oxazolidine, both its static and dynamic structural features have been explored through computational models.

This compound is a heterocyclic compound with the molecular formula C₃H₆N₂O₂ nih.gov. Its structure consists of a five-membered oxazolidine (B1195125) ring with a nitroso group (-N=O) attached to the nitrogen atom.

The systematic and common names for this compound, along with other identifiers, are provided in the table below. These identifiers are crucial for accurately referencing the molecule in chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | 3-nitroso-1,3-oxazolidine nih.gov |

| CAS Number | 39884-52-1 nih.gov |

| Molecular Formula | C₃H₆N₂O₂ nih.gov |

| Molecular Weight | 102.09 g/mol nih.gov |

| SMILES | C1COCN1N=O nih.gov |

| InChI | InChI=1S/C3H6N2O2/c6-4-5-1-2-7-3-5/h1-3H2 nih.gov |

This table is interactive. Click on the headers to sort the data.

The five-membered oxazolidine ring in this compound is not planar and can adopt various conformations. The conformational flexibility of the ring is a result of the rotation around the single bonds within the ring. The primary conformations are typically envelope and twist forms. The presence of the nitroso group on the nitrogen atom introduces an additional layer of complexity due to the restricted rotation around the N-N bond, leading to the possibility of syn and anti conformers with respect to the orientation of the oxygen atom of the nitroso group relative to the oxazolidine ring.

Molecular Dynamics (MD) Simulations and Topology Generation

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide detailed insights into its conformational dynamics, solvent interactions, and potential interactions with biological macromolecules. The foundation of a successful MD simulation is the accurate generation of a molecular topology.

The topology file is a critical component in MD simulations, as it defines the static properties of the molecule. This includes a complete description of the atoms, bonds, angles, dihedrals, and improper dihedrals within the molecule. For this compound, this process involves:

Atom Typing: Assigning specific atom types to each atom in the molecule (e.g., carbon, hydrogen, nitrogen, oxygen) based on its hybridization state and local environment.

Parameter Assignment: Assigning force field parameters to all bonds, angles, and dihedrals. These parameters, which include force constants and equilibrium values, dictate the potential energy of the molecule as a function of its atomic coordinates. Common force fields like GROMOS, AMBER, or CHARMM provide these parameters.

Charge Calculation: Determining the partial atomic charges for each atom, often using quantum mechanical calculations, to accurately model electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.orgnite.go.jp These models are fundamental in computational toxicology and drug discovery for predicting the properties of new or untested chemicals. mdpi.com For this compound, QSAR modeling can be employed to predict its reactivity, toxicity, or carcinogenic potential based on its structural features.

The core principle of QSAR is that the structural properties of a molecule, encoded in numerical values known as molecular descriptors, determine its activity. wikipedia.org A QSAR model is developed by building a statistical relationship between the descriptors of a set of known chemicals (the training set) and their measured activity. mdpi.com This relationship can then be used to predict the activity of compounds not included in the training set. For the class of N-nitroso compounds, QSAR models are particularly valuable for assessing carcinogenic potency, providing a more rapid and cost-effective alternative to long-term animal bioassays. nih.gov

Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. wiley.com They are the "fingerprints" of a molecule and are categorized based on their dimensionality, including 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. nih.gov The selection of appropriate descriptors is a critical step in building a robust QSAR model. researchgate.net

For this compound, a variety of descriptors can be calculated to capture its essential structural features. These descriptors can be broadly classified as:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molar refractivity (MR), and water solubility (LogS). LogP, for instance, is crucial for predicting a molecule's ability to cross biological membranes.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons and thus its chemical reactivity. researchgate.net

Below is a table of selected molecular descriptors computed for this compound and their general significance in QSAR modeling.

| Descriptor Name | Value | Significance in QSAR |

| Molecular Weight | 102.09 g/mol nih.gov | Relates to the overall size of the molecule. |

| XLogP3-AA | -0.1 nih.gov | A measure of lipophilicity; influences membrane permeability and absorption. |

| Hydrogen Bond Donor Count | 0 nih.gov | Indicates the potential to donate protons in hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 2 | Indicates the potential to accept protons in hydrogen bonds, affecting solubility and receptor binding. |

| Polar Surface Area (PSA) | 41.9 Ų nih.gov | Relates to drug transport properties, including blood-brain barrier penetration. |

| Molar Refractivity | 23.9 cm³ | Describes molecular volume and polarizability, which can be important for receptor binding. |

Once a QSAR model is developed and validated, it serves as a predictive tool. For this compound, such models can offer significant insights into its chemical reactivity and the mechanisms underlying its biological effects. Predictive models for N-nitroso compounds often focus on endpoints like carcinogenic potency. nih.gov

A predictive QSAR model for the reactivity of this compound would likely incorporate descriptors related to its electronic structure. For example, the stability of the cation formed after the metabolic alpha-hydroxylation of a nitrosamine (B1359907) is a key determinant of its carcinogenicity. Quantum mechanics-based descriptors can model the stability of such reactive intermediates. A recent study on N-nitroso compounds reported a QSAR model that successfully distinguished compounds into three potency categories with high accuracy, leveraging quantum mechanics to capture key structure-activity relationships (SARs). nih.gov

These models provide mechanistic insights by identifying the specific molecular features that drive reactivity. For instance, a model might reveal that the distribution of electrostatic potential on the molecule's surface is a primary driver of its interaction with metabolic enzymes or DNA. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can understand which properties enhance or decrease the compound's reactivity, guiding the assessment of similar untested compounds.

Q & A

Q. What are the established synthetic routes for N-Nitroso-1,3-oxazolidine, and what experimental conditions optimize yield?

this compound is synthesized via a one-step reaction involving 2-amino-1-alcohols, aldehydes, and nitrous acid. This method, developed by Eiter et al. (1973), achieves high yields (~80%) under acidic conditions (pH ~3) at 0–5°C . Key variables include stoichiometric control of nitrous acid to prevent side reactions (e.g., diazotization) and the use of primary/secondary alcohols as solvents. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify the nitroso group (N=O stretch at ~1500 cm⁻¹) and oxazolidine ring formation .

Q. How does the structural configuration of this compound influence its reactivity in heterocyclic synthesis?

The nitroso group (-N=O) and oxazolidine ring confer electrophilic character, enabling participation in [4+2] cycloadditions and nucleophilic substitutions. For example, the nitroso group can act as a dienophile in Diels-Alder reactions to form bicyclic intermediates. Steric effects from substituents (e.g., methyl groups at positions 2 and 5) modulate reactivity, as seen in the synthesis of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine, where steric hindrance slows ring-opening kinetics .

Advanced Research Questions

Q. What methodologies are used to assess the carcinogenic potency of this compound, and how do dose-response models inform risk assessment?

Animal bioassays in F344 rats (oral administration) demonstrate dose-dependent tumorigenicity. A study by the Carcinogenic Potency Database (1987) reported a 20% hepatocellular carcinoma incidence at 899 mg/kg/day over 12 months . The Carcinogenic Potency Categorization Approach (CPCA) categorizes it as a Category 2B carcinogen (possibly carcinogenic to humans) based on rodent data. Analytical thresholds, such as the Acceptable Intake (AI) limit of 0.03 µg/day, are derived using linear extrapolation models .

Q. How can conflicting data on enzymatic inhibition by this compound be resolved?

Discrepancies in studies (e.g., inhibition of cytochrome P450 vs. no observed activity) may arise from assay conditions. For instance, in vitro studies using liver microsomes require strict control of pH (7.4) and cofactor availability (NADPH). Confounding factors like nitroso group degradation under UV light or thermal instability (decomposes above 40°C) must be mitigated. Dose-response validation via LC-MS/MS quantification of parent compound stability is critical .

Q. What advanced analytical techniques are recommended for detecting trace this compound impurities in pharmaceuticals?

LC-HRMS (Orbitrap or Q-TOF) with a detection limit of 0.01 ppm is preferred for impurity profiling. Column selection (e.g., HILIC for polar metabolites) and mobile phase optimization (0.1% formic acid in acetonitrile/water) enhance sensitivity. Isotope-labeled internal standards (e.g., ¹⁵N-labeled analogs) improve quantification accuracy, as demonstrated in method validation for nitrosamine-contaminated APIs .

Q. How does the environmental stability of this compound impact its detection in water systems?

Hydrolysis half-life (t₁/₂) in aqueous environments varies with pH: stable at pH 4–6 (t₁/₂ >30 days) but degrades rapidly under alkaline conditions (pH >9, t₁/₂ <24 hours). Solid-phase extraction (SPE) with polymeric sorbents (e.g., Strata-X) followed by GC-NPD analysis is effective for environmental monitoring. Field studies in tunnel emissions detected concentrations up to 1.1 mg/L, highlighting the need for EPA Method 521 compliance .

Methodological Challenges and Solutions

Q. What experimental controls are essential when studying this compound’s genotoxicity?

To avoid false positives in Ames tests:

- Use nitroreductase-deficient Salmonella strains (e.g., TA100 NR⁻) to distinguish direct DNA damage from metabolic activation.

- Include antioxidants (e.g., ascorbic acid) in culture media to prevent artifactual nitrosation.

- Validate results with comet assays or micronucleus tests in human hepatocyte lines (e.g., HepG2) .

Q. How can computational modeling predict the metabolic pathways of this compound?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G*) identify reactive sites for cytochrome P450-mediated oxidation. Key metabolites like 3-nitroso-1,3-oxazolidine-4-carboxylic acid are predicted via α-C hydroxylation. MD simulations (AMBER force field) model nitroso group interactions with DNA bases, highlighting guanine adduct formation as a mutagenic pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.